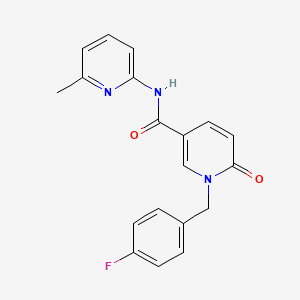

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-13-3-2-4-17(21-13)22-19(25)15-7-10-18(24)23(12-15)11-14-5-8-16(20)9-6-14/h2-10,12H,11H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQFDQBVQAFDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties, particularly in cardiovascular and neurological contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C19H16FN3O2

- Molecular Weight : 337.354 g/mol

- CAS Number : 923675-87-0

- IUPAC Name : 1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The compound is primarily recognized as a derivative of dihydropyridine, which are known calcium channel blockers. These compounds interact with voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Cardiovascular Effects

A study focused on the hypotensive effects of several novel 1,4-dihydropyridines demonstrated that compounds similar to 1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo exhibited significant reductions in mean arterial blood pressure (MABP) in male rats. The synthesized compounds were compared against nifedipine, a well-known calcium channel blocker. Results indicated that while the new compounds lowered MABP effectively, their impact was less pronounced than that of nifedipine at equivalent doses (2 and 4 mg/kg) .

| Compound | Dose (mg/kg) | MABP Reduction | Heart Rate Change |

|---|---|---|---|

| Nifedipine | 2 | Significant | Moderate |

| Nifedipine | 4 | Significant | Low |

| Compound A (similar structure) | 4 | Moderate | High |

| Compound B (similar structure) | 4 | Moderate | High |

Neuroprotective Effects

Research has suggested that dihydropyridine derivatives may also exhibit neuroprotective properties. In vitro studies indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells. This effect is hypothesized to be mediated through the modulation of calcium influx and subsequent signaling pathways involved in cell survival .

Case Study 1: Hypotensive Activity in Rats

In an experimental setup involving anesthetized male rats, a series of dihydropyridine derivatives were administered via intravenous routes. The results showed a consistent decrease in MABP across various dosages, with a notable increase in heart rate—an effect attributed to compensatory mechanisms following vasodilation .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of similar dihydropyridines on cultured neuronal cells revealed that these compounds reduced cell death induced by glutamate toxicity. The mechanism involved the inhibition of excessive calcium entry into cells, which is known to trigger apoptotic pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Groups : Trifluoromethyl () and chlorine () substituents enhance target affinity but may compromise solubility and safety .

- Heterocyclic Cores : Pyrimidine-based compounds () exhibit distinct binding modes compared to pyridine derivatives, influencing selectivity for enzymes like integrases or kinases .

- Carboxamide Variations : Aromatic amines (e.g., 6-methylpyridin-2-yl in the target compound) balance lipophilicity and hydrogen-bonding capacity, optimizing drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.